molecular formula C11H13ClN6 B14555061 N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine CAS No. 61912-49-0

N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14555061
CAS No.: 61912-49-0
M. Wt: 264.71 g/mol
InChI Key: OSZVQIDOGQIEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2-chloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group from 2-chloroaniline. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the substitution reaction, and the product is subsequently purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its use as an active ingredient in drugs for treating various diseases.

    Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: This compound shares a similar phenyl group with a chlorine substituent.

    N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a halogen-substituted phenyl group.

Uniqueness

N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

61912-49-0

Molecular Formula

C11H13ClN6

Molecular Weight

264.71 g/mol

IUPAC Name

4-N-(2-chlorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C11H13ClN6/c1-18(2)11-16-9(13)15-10(17-11)14-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H3,13,14,15,16,17)

InChI Key

OSZVQIDOGQIEHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2=CC=CC=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.